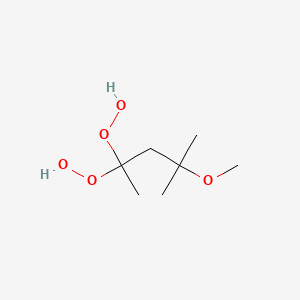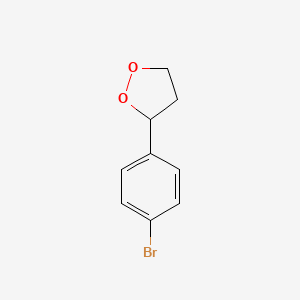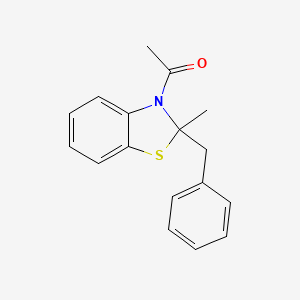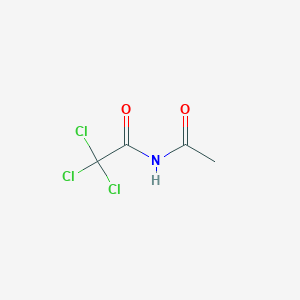
Ethyl-m-phenylenediisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-m-phenylenediisocyanate is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.1827 . It is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a diisocyanate. This compound is used in various industrial applications, particularly in the production of polyurethanes and other polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl-m-phenylenediisocyanate can be synthesized through the reaction of ethyl-m-phenylenediamine with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The process involves the following steps:
- Dissolution of ethyl-m-phenylenediamine in an inert solvent such as toluene.
- Gradual addition of phosgene to the solution while maintaining a low temperature to control the exothermic reaction.
- Purification of the resulting this compound through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, enhancing yield and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl-m-phenylenediisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Polymerization: Reacts with polyols to form polyurethanes, a key material in the production of foams, elastomers, and coatings.
Substitution Reactions: Can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Alcohols and Amines: Used in the formation of urethanes and ureas.
Catalysts: Tertiary amines and organometallic compounds are often used to catalyze the reactions.
Solvents: Inert solvents like toluene and dichloromethane are commonly used to dissolve reactants and control reaction rates.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Applications De Recherche Scientifique
Ethyl-m-phenylenediisocyanate has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Utilized in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential in drug delivery systems and medical device coatings.
Industry: Widely used in the production of polyurethanes, which are essential in the manufacture of foams, adhesives, sealants, and elastomers.
Mécanisme D'action
The mechanism of action of ethyl-m-phenylenediisocyanate involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate groups react with these nucleophiles to form urethane and urea linkages, respectively. This reactivity is harnessed in the production of polyurethanes, where the compound reacts with polyols to form long polymer chains. The molecular targets and pathways involved in these reactions are primarily the nucleophilic sites on the reactants.
Comparaison Avec Des Composés Similaires
Ethyl-m-phenylenediisocyanate can be compared with other diisocyanates such as:
Methylenediphenyl diisocyanate (MDI): Widely used in the production of rigid polyurethane foams.
Toluene diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.
Hexamethylene diisocyanate (HDI): Used in the production of polyurethane coatings.
Uniqueness: this compound is unique due to its specific reactivity and the presence of an ethyl group, which can influence the properties of the resulting polymers. Its structure allows for the formation of specialized polyurethanes with distinct mechanical and chemical properties.
Propriétés
Numéro CAS |
64711-83-7 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
1-ethyl-2,4-diisocyanatobenzene |
InChI |
InChI=1S/C10H8N2O2/c1-2-8-3-4-9(11-6-13)5-10(8)12-7-14/h3-5H,2H2,1H3 |
Clé InChI |
FHGPADAQQRYSEH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


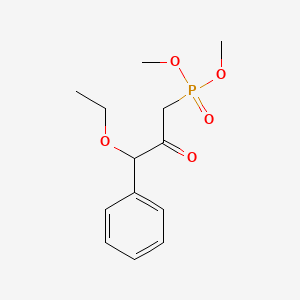
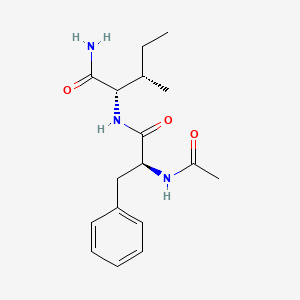
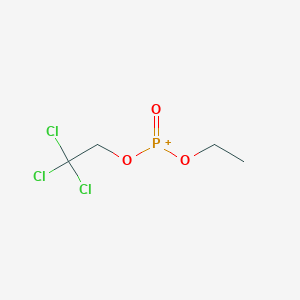
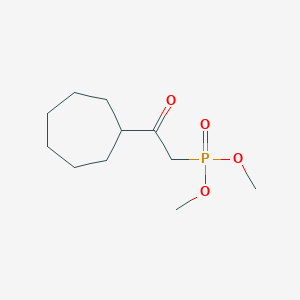
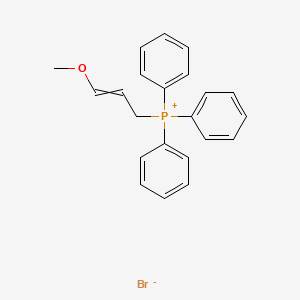
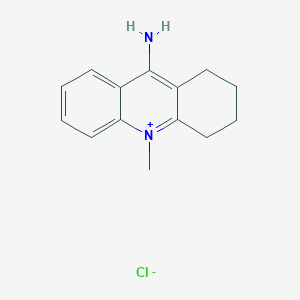
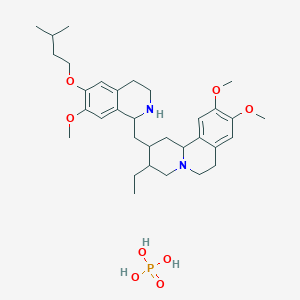
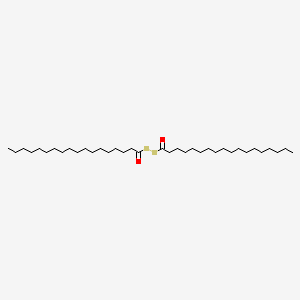
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)

